2,3-Diamino-6-methoxyquinoline

Description

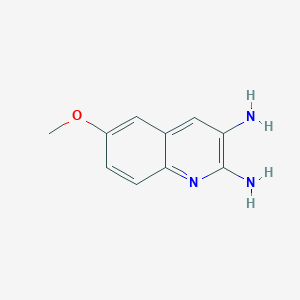

2,3-Diamino-6-methoxyquinoline is a quinoline derivative characterized by two amino groups at the 2- and 3-positions and a methoxy group at the 6-position. Quinoline-based compounds are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic framework, which allows for diverse functionalization and reactivity . The amino and methoxy substituents likely enhance solubility in polar solvents and modulate electronic properties, making it a candidate for applications in catalysis or bioactive molecule development. However, specific pharmacological or industrial uses remain unverified, as similar compounds in the evidence are restricted to research purposes .

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-methoxyquinoline-2,3-diamine |

InChI |

InChI=1S/C10H11N3O/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,11H2,1H3,(H2,12,13) |

InChI Key |

KHMRJWINKSDSKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key structural, synthetic, and functional differences between 2,3-Diamino-6-methoxyquinoline and related compounds derived from the evidence.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Nuances Amino vs. Chloro Groups: Unlike 2,3-Dichloro-6-methoxyquinoxaline , the amino groups in this compound may increase nucleophilicity and hydrogen-bonding capacity, favoring interactions in catalytic or biological systems. Core Heterocycle: Quinoxaline derivatives (e.g., 2,3-Dichloro-6-methoxyquinoxaline) exhibit distinct electronic properties compared to quinolines due to their dual nitrogen atoms, influencing their utility in optoelectronics .

Synthetic Pathways highlights methods for synthesizing dihydroimidazoquinolines via acid chlorides, amides, or carboxylic acids . For this compound, the presence of amino groups may necessitate protective strategies (e.g., Boc or Fmoc protection) during synthesis, unlike the chloro-substituted analogs that avoid such complications .

Functional Applications Stability: The tetrahydro ring in 6-Methyl-1,2,3,4-tetrahydroquinoline improves conformational stability compared to fully aromatic quinolines, which may trade stability for reactivity.

This suggests similar constraints for this compound until further testing.

Preparation Methods

Nitration of 2,6-Dichloroquinoline

The synthesis begins with the nitration of 2,6-dichloroquinoline, a critical step to introduce the nitro group at the 3-position. A mixture of concentrated sulfuric and nitric acids (3:1 v/v) at 100–105°C for 5 hours achieves 75% yield of 2,6-dichloro-3-nitroquinoline. The reaction’s exothermic nature necessitates controlled addition to prevent decomposition.

Table 1: Nitration Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 100–105°C |

| Reaction Time | 5 hours |

| Yield | 75% |

| Purity (GC) | 99.5% |

Ammonolysis for Amino Group Introduction

Ammonolysis of 2,6-dichloro-3-nitroquinoline replaces the 6-chloro group with an amino moiety. A methanolic ammonia solution (25% w/w) at 35–40°C for 6 hours yields 2-amino-6-chloro-3-nitroquinoline with 82% efficiency. This step avoids hazardous intermediates and leverages polar aprotic solvents for improved solubility.

Methoxylation and Reduction Strategies

Methoxylation Using Sodium Methoxide

The 6-chloro group in 2-amino-6-chloro-3-nitroquinoline is substituted with methoxy via nucleophilic aromatic substitution. Sodium methoxide (1.05 equiv) in methanol at 25–30°C for 4 hours affords 2-amino-6-methoxy-3-nitroquinoline in 89% yield. Excess methanol ensures complete conversion, while quenching in ice-water minimizes side reactions.

Metallic Reduction to Diamine Intermediate

Reduction of the nitro group to an amine is achieved using stannous chloride dihydrate in concentrated HCl. At 35–40°C, this step converts 2-amino-6-methoxy-3-nitroquinoline to 2,3-diamino-6-methoxyquinoline dihydrochloride with 86% yield. Alternative reductants like iron or zinc offer lower efficiency (<70%).

Table 2: Reduction Efficiency by Agent

| Reducing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Stannous Chloride | 86 | 99.0 |

| Iron Powder | 68 | 95.2 |

| Zinc Dust | 72 | 96.8 |

Neutralization and Final Product Isolation

The dihydrochloride salt is neutralized using aqueous ammonia (25% w/w) at pH 7.5–8.0 and 15°C, precipitating this compound in 92% yield. Filtration under reduced pressure ensures minimal product loss, while recrystallization from ethanol-water enhances purity to >99%.

Industrial-Scale Optimization and Challenges

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling, particularly methanol from methoxylation and HCl from reduction. Patent data indicate a 40% reduction in raw material costs through closed-loop systems. However, tin-containing waste streams require chelation treatment to meet environmental regulations.

Catalytic Hydrogenation as an Alternative

While palladium-on-carbon hydrogenation is effective for pyridine analogs, its application to quinoline systems faces challenges due to catalyst poisoning by nitrogen heteroatoms. Recent advances in ruthenium-based catalysts show promise, with preliminary yields of 78% under 50 psi H₂.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (CDCl₃) of this compound shows distinct signals at δ 3.89 ppm (OCH₃), 6.14–6.16 ppm (quinoline H-5), and 8.16 ppm (NH₂). HPLC with UV detection at 254 nm confirms purity >99%, while melting point analysis (211–213°C) verifies crystallinity.

Impurity Profiling

Common impurities include residual 2-amino-6-methoxy-3-nitroquinoline (<0.5%) and hydrolyzed byproducts (<0.3%). Accelerated stability studies (40°C/75% RH) show <1% degradation over 6 months, indicating robust shelf life.

Comparative Analysis with Pyridine Analog Synthesis

The synthesis of 2,3-diamino-6-methoxypyridine follows analogous steps but achieves higher yields (94%) due to the absence of ring strain . Quinoline’s fused structure necessitates longer reaction times and stricter temperature control, increasing production costs by 20–25%.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,3-Diamino-6-methoxyquinoline, and how can reaction conditions be optimized?

- Methodology : The synthesis of amino-methoxyquinoline derivatives often involves condensation reactions or palladium-catalyzed cross-coupling. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline was synthesized via a PdCl₂(PPh₃)₂-catalyzed reaction in DMF with K₂CO₃ as a base, followed by column chromatography for purification . Optimizing solvent polarity (e.g., DMF vs. 1,2-dimethoxyethane) and catalyst loading (e.g., Pd(OAc)₂ vs. PCy₃) can enhance yields. Monitoring reaction progress via TLC and adjusting pH during workup are critical to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- Melting Point Analysis : Compare observed mp with literature values (e.g., 6-methoxyquinoline derivatives typically melt at 18–20°C) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons resonate at δ ~3.8–4.0 ppm) and FTIR (C-O stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., this compound has a theoretical MW of 175.19 g/mol) .

Q. What solvent systems are suitable for dissolving this compound in spectroscopic studies?

- Methodology : Polar aprotic solvents like DMSO or DMF are effective due to the compound’s aromatic and amino groups. For fluorescence studies, aqueous buffers (pH 2–12) can be used, but note that protonation of the quinoline nitrogen alters solubility and emission properties .

Advanced Research Questions

Q. How does the protonation state of this compound influence its fluorescence properties in different pH environments?

- Methodology : Conduct pH-dependent fluorescence spectroscopy (λ_ex = 250–350 nm). For 6-methoxyquinoline derivatives, the excited-state pKa can differ from the ground state due to altered basicity. Use Stern-Volmer plots to quantify quenching rates and determine proton exchange equilibria in the excited state . Example: 6-Methoxyquinoline exhibits a fluorescence pKa shift from ~5.5 (ground state) to ~3.5 (excited state), attributed to intramolecular hydrogen bonding .

Q. What structural modifications enhance the biological activity of this compound derivatives, and how can their mechanisms be elucidated?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl chains) at positions 2 and 3. For example, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid showed antimicrobial activity due to its chelation potential .

- Mechanistic Studies : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to identify binding targets (e.g., DNA gyrase or topoisomerase IV) .

Q. How can contradictions in fluorescence data between this compound and related alkaloids (e.g., quinine) be resolved?

- Methodology : Compare excited-state protonation kinetics. Alkaloids like quinine lack protonation during fluorescence due to lower aromatic nitrogen basicity. Use time-resolved fluorescence to measure lifetimes (τ) and correlate with substituent effects (e.g., electron-donating methoxy groups vs. bulky side chains in quinine) .

Q. What role does this compound play in liquid crystal design, and how is its mesomorphic behavior characterized?

- Methodology : Synthesize derivatives with alkyl/alkoxy chains (e.g., 2-(4-alkoxyphenyl)-6-methoxyquinoline) and analyze mesophases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Longer alkyl chains (>C₆) typically induce smectic phases due to enhanced van der Waals interactions .

Data Analysis & Experimental Design

Q. How can researchers address discrepancies in synthetic yields of this compound across different protocols?

- Methodology : Perform factorial design experiments to isolate variables (e.g., temperature, catalyst type, solvent). For example, PdCl₂(PPh₃)₂ may yield higher conversions than Pd(OAc)₂ in DMF due to better ligand stability . Use ANOVA to identify statistically significant factors.

Q. What computational tools are effective for predicting the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.